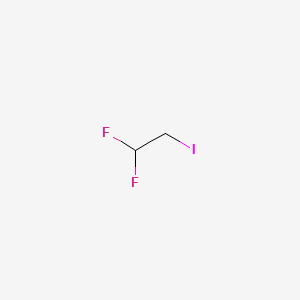

1,1-Difluoro-2-iodoethane

Description

Contextualization within Fluorinated Building Block Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. beilstein-journals.orgwikipedia.org Consequently, organofluorine compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgwikipedia.org The synthesis of these molecules often relies on "fluorinated building blocks," which are relatively simple organic molecules containing one or more fluorine atoms that can be incorporated into larger structures. wikipedia.org

1,1-Difluoro-2-iodoethane fits squarely into this category. It serves as a precursor to the 2,2-difluoroethyl group (-CH₂CF₂H), a motif of increasing importance in medicinal chemistry. chemrxiv.org This group can act as a lipophilic hydrogen bond donor and is considered a stable bioisostere for functionalities like alcohols, thiols, and amides, potentially improving a drug candidate's metabolic stability and target affinity. chemrxiv.org Unlike more inert fluorinated compounds, the presence of the iodine atom in this compound provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, making it a versatile tool for fluoroalkylation. researchgate.netnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 598-39-0 apolloscientific.co.uktcichemicals.com |

| Molecular Formula | C₂H₃F₂I |

| Synonym | 2-Iodo-1,1-difluoroethane tcichemicals.com |

| Purity | >95.0% (GC) tcichemicals.com |

| Appearance | Colorless to Light yellow clear liquid tcichemicals.com |

| MDL Number | MFCD04038311 apolloscientific.co.uk |

Historical Perspective on Fluoroiodinated Reagents

The field of organofluorine chemistry dates back to the 19th century, predating the isolation of elemental fluorine itself. nih.gov Early work focused on halogen exchange reactions, a method that remains fundamental in the industrial production of fluorochemicals. nih.gov In 1862, Alexander Borodin reported the synthesis of benzoyl fluoride (B91410) from benzoyl chloride, one of the first examples of nucleophilic fluoride substitution. nih.gov Throughout the late 19th and early 20th centuries, chemists like Frédéric Swarts developed methods to create fluorinated side chains on aromatic compounds using reagents like antimony trifluoride (SbF₃). nih.gov

The development of reagents containing both fluorine and a more reactive halogen, like iodine, was a logical progression, aimed at creating building blocks with tunable reactivity. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, allowing for selective reactions at the iodinated carbon center. This strategy enables the use of these reagents in transformations where a C-I bond can be cleaved to form radicals or participate in cross-coupling reactions, leaving the C-F bonds intact. wikipedia.org The creation of reagents like this compound is a modern realization of this long-standing strategy, providing a convenient and selective method for introducing difluoroethyl groups. chemrxiv.org The evolution of fluorinating agents has progressed from highly reactive and difficult-to-handle substances like elemental fluorine to stable, crystalline N-F reagents and versatile building blocks like fluoroiodinated alkanes. beilstein-journals.org

Significance in Contemporary Synthetic Methodologies

This compound is employed in a range of modern synthetic transformations, highlighting its versatility. Its applications often leverage the selective reactivity of the C-I bond under various catalytic conditions.

Hypervalent Iodine Reagents: A significant application involves its use as a precursor for the synthesis of electrophilic 2,2-difluoroethylating agents. chemrxiv.orgresearchgate.net Reaction of this compound with an oxidant like meta-chloroperbenzoic acid (mCPBA) in the presence of an arene (e.g., anisole) and a strong acid generates a (2,2-difluoroethyl)(aryl)iodonium triflate reagent in situ. chemrxiv.orgresearchgate.net This hypervalent iodine reagent can then efficiently transfer the difluoroethyl group to a variety of heteroatom nucleophiles, including thiols, amines, and alcohols, a transformation that is challenging via direct nucleophilic attack on this compound itself. researchgate.netresearchgate.net

Palladium-Catalyzed Couplings: The compound is also effective in palladium-catalyzed reactions. In one method, a visible light-induced, palladium-catalyzed Heck-type coupling reaction between this compound and various styrene (B11656) derivatives has been developed. nih.gov This process allows for the direct difluoroethylation of terminal alkenes under mild conditions, tolerating a good range of functional groups. nih.gov Another study demonstrated the palladium-catalyzed C-H bond functionalization of an L-alanine scaffold with this compound, providing a method to synthesize fluorinated amino acids. uef.fi

Photoenzymatic Reactions: In a novel intersection of biocatalysis and photochemistry, this compound has been used in the photoenzymatic hydrofluoroalkylation of olefins. illinois.edu Using a flavin-dependent ene-reductase, the enzyme generates a carbon-centered radical from the fluoroalkane under light irradiation, which is then directed to react enantioselectively with the olefin substrate. This cutting-edge technique opens new avenues for the asymmetric synthesis of complex fluorinated molecules. illinois.edu

Table 2: Selected Applications of this compound in Organic Synthesis

| Reaction Type | Catalyst/Conditions | Substrate Class | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Difluoroethylation | mCPBA, CF₃SO₃H, Anisole | Thiols, Amines, Alcohols | R-S-CH₂CF₂H, R₂N-CH₂CF₂H, R-O-CH₂CF₂H | chemrxiv.org, researchgate.net |

| Photocatalytic Heck-type Coupling | Pd(OAc)₂, Xantphos, Visible Light | Styrenes | Fluoroalkylated Olefins | nih.gov |

| C-H Functionalization | Pd(OAc)₂ | Amino Acid Derivatives | Fluorinated Amino Acids | uef.fi |

Structure

2D Structure

3D Structure

Properties

CAS No. |

598-39-0 |

|---|---|

Molecular Formula |

C2H3F2I |

Molecular Weight |

191.95 g/mol |

IUPAC Name |

1,1-difluoro-1-iodoethane |

InChI |

InChI=1S/C2H3F2I/c1-2(3,4)5/h1H3 |

InChI Key |

LBRHUMBEGYYRBE-UHFFFAOYSA-N |

SMILES |

C(C(F)F)I |

Canonical SMILES |

CC(F)(F)I |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Difluoro 2 Iodoethane

Direct Synthesis Approaches

Direct synthesis approaches are foundational to the production of 1,1-Difluoro-2-iodoethane, offering reliable and well-documented procedures.

A common strategy for synthesizing this compound involves the addition of iodine-containing reagents across the double bond of a fluorinated alkene. For instance, the reaction of 1,1-difluoroethene with iodine chloride (ICl) yields 1-chloro-1,1-difluoro-2-iodoethane. sioc-journal.cn This method provides a direct route to a closely related halogenated ethane (B1197151) which can be a precursor in various synthetic applications.

Another significant application involves the use of 1,1,1-trifluoro-2-iodoethane (B141898) as a precursor to generate a reactive intermediate, 2,2-difluoro-1-iodovinyllithium. nii.ac.jporgsyn.org This is achieved through lithiation with lithium diisopropylamide (LDA) at low temperatures. nii.ac.jporgsyn.org This vinyl lithium species can then react with various electrophiles. While not a direct synthesis of this compound itself, this demonstrates the utility of related fluorinated iodoalkanes in generating key synthetic intermediates.

The reduction of more highly halogenated precursors represents another viable synthetic pathway. While specific examples for the direct reduction to this compound are not extensively detailed in the provided search results, the general principle of reducing a carbon-halogen bond is a fundamental transformation in organic chemistry. For example, the reduction of a precursor like 1,1-difluoro-1,2-diiodoethane could theoretically yield the target compound, though specific reagents and conditions for this particular transformation are not explicitly described in the search abstracts.

Beyond the primary methods, other established routes leverage the reactivity of fluorinated starting materials. One notable example is the use of 1,1,1-trifluoro-2-iodoethane in the synthesis of 1,1-difluoroallenes. nii.ac.jpsorbonne-universite.frrsc.orgresearchgate.net In this process, 1,1,1-trifluoro-2-iodoethane is treated with a strong base like lithium diisopropylamide (LDA) to form 2,2-difluoro-1-iodovinyllithium. nii.ac.jporgsyn.org This intermediate then reacts with aldehydes or ketones, followed by acetylation, to produce 3,3-difluoro-2-iodoallylic acetates. nii.ac.jprsc.orgresearchgate.net Subsequent elimination with zinc metal yields the desired 1,1-difluoroallenes. nii.ac.jprsc.orgresearchgate.net This multi-step synthesis highlights the role of 1,1,1-trifluoro-2-iodoethane as a key starting material for accessing complex fluorinated molecules.

Emerging and Green Chemistry Methodologies in Synthesis

Recent research has focused on developing more sustainable and efficient methods for the synthesis and application of fluorinated compounds, including those related to this compound.

Catalytic methods are at the forefront of modern organic synthesis. Palladium-catalyzed reactions have been explored for the functionalization of C-H bonds using fluorinated iodoalkanes. For instance, this compound has been successfully used in the palladium-catalyzed C-H functionalization of L-alanine scaffolds. uef.fiuef.fi This approach allows for the direct introduction of the difluoroethyl group into amino acid derivatives, providing access to novel fluorinated amino acids. uef.fi Optimization of these reactions often involves adjusting the palladium catalyst loading, temperature, and reaction time to maximize yield and minimize side products. uef.fiuef.fi

Furthermore, a photocatalytic method using a palladium-Xantphos catalyst system has been developed for the fluoroalkylation of styrene (B11656) derivatives with this compound. nih.gov This reaction proceeds under visible light irradiation at room temperature and demonstrates good functional group tolerance. nih.gov

The development of environmentally friendly synthetic protocols is a key goal in modern chemistry. The use of commercially available and less hazardous starting materials is a step in this direction. The synthesis of 1,1-difluoroallenes from 1,1,1-trifluoro-2-iodoethane is considered a more environmentally friendly approach compared to methods that use ozone-depleting substances. nii.ac.jpsorbonne-universite.frsorbonne-universite.fr

Additionally, the development of one-pot syntheses contributes to greener chemistry by reducing waste and improving efficiency. A one-pot method for the 2,2-difluoroethylation of heteroatom nucleophiles has been developed, which proceeds via a hypervalent iodine intermediate generated in situ from this compound. chemrxiv.orgresearchgate.net This strategy avoids the isolation of potentially unstable intermediates and allows for the direct formation of C-S, C-N, and C-O bonds. chemrxiv.orgresearchgate.net

Data Tables

Table 1: Synthesis of 1,1-Difluoroallenes from 1,1,1-Trifluoro-2-iodoethane

| Step | Starting Materials | Reagents | Intermediate/Product | Yield | Reference |

| 1 | 1,1,1-Trifluoro-2-iodoethane, Aldehyde/Ketone | 1. LDA, THF, -93 to -85 °C; 2. Acetic Anhydride | 3,3-Difluoro-2-iodoallylic acetate (B1210297) | Good | nii.ac.jp |

| 2 | 3,3-Difluoro-2-iodoallylic acetate | Zinc, DMF | 1,1-Difluoroallene | Good to High | nii.ac.jpresearchgate.net |

Table 2: Catalytic Applications of this compound

| Reaction Type | Substrate | Catalyst System | Product | Yield | Reference |

| C-H Functionalization | L-alanine scaffold | Pd(OAc)₂ | 5,5-Difluoro-isoleucine precursor | 60% | uef.fi |

| Photocatalytic Fluoroalkylation | Styrene | Pd(OAc)₂/Xantphos, 440-445 nm light | Difluoroethylated styrene | 82% | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,1 Difluoro 2 Iodoethane

Pathways Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 1,1-difluoro-2-iodoethane is the primary site of its reactivity, participating in nucleophilic substitutions, radical reactions, and the formation of hypervalent iodine intermediates.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the carbon bearing the iodine atom in this compound is a possible but often inefficient pathway. chemrxiv.orgresearchgate.net Research has shown that the reaction of this compound with various heteroatom nucleophiles results in low to negligible yields. chemrxiv.org This limited reactivity underscores the challenge of direct functionalization via this route and highlights the necessity of alternative activation methods for effective transformations. chemrxiv.orgnih.gov For instance, control experiments have demonstrated that direct reaction with thiols gives modest yields, while amines and alcohols fail to produce the desired substitution product under similar conditions. chemrxiv.org

| Nucleophile Type | Product Yield | Reference |

|---|---|---|

| Thiol | 31% | chemrxiv.org |

| Amine | 0% | chemrxiv.org |

| Alcohol | 0% | chemrxiv.org |

Radical Reaction Pathways

The C-I bond of this compound is susceptible to homolytic cleavage, enabling its participation in a variety of radical reactions. These reactions are often initiated by light or a suitable catalyst.

One notable example is the visible-light-induced palladium-catalyzed Heck-type fluoroalkylation of styrene (B11656) derivatives. nih.gov In this transformation, this compound serves as the source of the difluoroethyl radical, which adds across the double bond of styrene to yield the corresponding difluoroethylated product in high yield. nih.gov

Another approach involves photoenzymatic hydrofluoroalkylation. illinois.edu Flavin-dependent ene-reductases, when activated by light, can generate a carbon-centered radical from this compound. This radical is then directed by the enzyme to react enantioselectively with olefins. illinois.edu This method has been used to synthesize various chiral fluorinated compounds. illinois.edu

Furthermore, this compound can undergo catalyst-free 1,3-addition to vinyldiazoacetates under visible light irradiation, demonstrating the versatility of its radical pathways. researchgate.net

| Reaction Type | Conditions | Substrate Example | Yield | Reference |

|---|---|---|---|---|

| Heck-Type Fluoroalkylation | Pd(OAc)₂, Xantphos, Cs₂CO₃, visible light (440-445 nm), 24h | Styrene | 82% | nih.gov |

| Photoenzymatic Hydrofluoroalkylation | OYE3_N194Y enzyme, visible light | α-Methyl Styrene | 65% | illinois.edu |

| 1,3-Addition | Visible light, catalyst-free | n-Butyl vinyldiazoacetate | 71% | researchgate.net |

Formation and Reactivity of Hypervalent Iodine Intermediates

A highly effective strategy for the functionalization of this compound involves its conversion to a hypervalent iodine(III) species. This intermediate, a (2,2-difluoroethyl)(aryl)iodonium salt, exhibits significantly enhanced electrophilicity, facilitating reactions with a broad range of nucleophiles that are unreactive toward the parent iodoalkane. chemrxiv.orgresearchgate.netnih.gov The formation of this intermediate is critical for achieving high-yield 2,2-difluoroethylation of heteroatom nucleophiles. chemrxiv.org

The synthesis of the key (2,2-difluoroethyl)(aryl)iodonium triflate intermediate is achieved through the in situ oxidation of this compound. chemrxiv.org This process is typically carried out using an oxidant like meta-chloroperbenzoic acid (mCPBA) in the presence of an electron-rich arene (e.g., anisole) and a strong acid such as trifluoromethanesulfonic acid (CF₃SO₃H). chemrxiv.orgresearchgate.net The choice of oxidant and solvent is crucial for the successful formation of the hypervalent iodine species. chemrxiv.org Studies have shown that mCPBA is a particularly effective oxidant for this transformation, while coordinating solvents like acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (DCM) are preferred. chemrxiv.orgresearchgate.net

| Solvent | Arene | Oxidant | Yield of Iodonium Intermediate | Reference |

|---|---|---|---|---|

| MeCN | Anisole | mCPBA | 59% | chemrxiv.org |

| DCM | Anisole | mCPBA | 77% | chemrxiv.org |

| MeCN | Benzene | mCPBA | 33% | chemrxiv.org |

| MeCN | Anisole | Selectfluor | 6% | chemrxiv.org |

Once the electrophilic (2,2-difluoroethyl)(aryl)iodonium intermediate is formed, it readily reacts with various heteroatom nucleophiles. nih.govresearchgate.net The generally accepted mechanism involves nucleophilic attack at the iodine(III) center, followed by ligand coupling via reductive elimination to form the new carbon-heteroatom bond. chemrxiv.orgnih.gov This two-step, one-pot procedure allows for the efficient 2,2-difluoroethylation of thiols, amines, and alcohols, including complex molecules and drug targets like Captopril and Normorphine. chemrxiv.orgnih.govresearchgate.net This pathway provides a powerful and complementary strategy to other difluoroethylation methods. nih.govresearchgate.netresearchgate.net

| Nucleophile Class | Specific Substrate Example | Isolated Yield | Reference |

|---|---|---|---|

| Thiol | 4-(Trifluoromethyl)benzenethiol | 71% | researchgate.net |

| Amine | 4-Methoxy-N-methylaniline | 69% | researchgate.net |

| Amine (Drug) | Captopril Methyl Ester | 71% | researchgate.net |

| Alcohol | 4-Chlorophenol | 61% | researchgate.net |

| Alcohol (Drug) | Normorphine | 29% | researchgate.net |

Reactions Involving C-H Bond Activation

Beyond the reactivity at the C-I bond, this compound can also be employed in transformations that involve the activation of C(sp³)-H bonds. A key example is the palladium-catalyzed C-H functionalization of amino acid derivatives. uef.fi

In a specific application, this compound was successfully coupled with an N-phthaloyl-protected L-alanine scaffold to synthesize a precursor for 5,5-difluoro-L-isoleucine. uef.fi The reaction required a palladium(II) acetate (B1210297) catalyst and elevated temperatures (150 °C) to achieve acceptable yields. uef.fi Optimization studies revealed that lower catalyst loadings necessitated higher reaction temperatures and concentrations. This methodology provides a direct route for introducing the difluoroethyl group at a C(sp³)-H position, enabling the synthesis of complex, fluorinated amino acids. uef.fi

| Substrate | Catalyst | Temperature | Concentration | Yield | Reference |

|---|---|---|---|---|---|

| N-Phthaloyl-L-alanine derivative | Pd(OAc)₂ | 150 °C | 0.3 M | 60% (on scale-up) | uef.fi |

Applications of 1,1 Difluoro 2 Iodoethane As a Synthetic Building Block and Reagent

Introduction of 2,2-Difluoroethyl (CH2CF2) Moieties

1,1-Difluoro-2-iodoethane serves as a valuable reagent for the introduction of the 2,2-difluoroethyl group into various organic molecules. This moiety is of significant interest in medicinal chemistry due to its ability to act as a lipophilic hydrogen bond donor. The incorporation of this group can be challenging, but this compound provides a versatile starting material for these transformations.

2,2-Difluoroethylation of Heteroatom Nucleophiles

A significant application of this compound is in the 2,2-difluoroethylation of heteroatom nucleophiles. This is often achieved through the in-situ generation of a hypervalent iodine reagent, which then readily reacts with various nucleophiles.

Reaction with Alcohol Nucleophiles

The reaction of this compound with alcohol nucleophiles can be facilitated by activating it with an oxidizing agent and a strong acid to form a (2,2-difluoroethyl)(aryl)iodonium triflate intermediate. This intermediate then reacts with alcohols in the presence of a base to yield the corresponding 2,2-difluoroethyl ethers. For instance, various primary and secondary alcohols have been successfully difluoroethylated using this methodology, providing a route to a range of difluoroethylated ethers.

Reaction Conditions for Alcohol Nucleophiles

| Reagents & Conditions | Role |

|---|---|

| 1. This compound, anisole, mCPBA, CF3SO3H, MeCN, 0–25 °C, 24 h | In-situ generation of (2,2-difluoroethyl)(aryl)iodonium triflate |

Table 1: 2,2-Difluoroethylation of Alcohol Nucleophiles

| Nucleophile | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzyl alcohol | 1-((2,2-Difluoroethoxy)methyl)-4-methoxybenzene | 65 |

| (S)-1-Phenylethan-1-ol | (S)-((1-(2,2-Difluoroethoxy)ethyl)benzene) | 51 |

Reaction with Amine Nucleophiles

Similar to alcohols, amine nucleophiles can be effectively 2,2-difluoroethylated using this compound via a hypervalent iodine strategy. researchgate.net The reaction proceeds by activating the iodoethane (B44018) with reagents like meta-chloroperbenzoic acid (mCPBA) and trifluoromethanesulfonic acid in the presence of an aryl source like anisole. The resulting (2,2-difluoroethyl)(aryl)iodonium triflate then reacts with a variety of primary and secondary amines, including those in complex molecules, to afford the desired N-(2,2-difluoroethyl)amines.

Reaction Conditions for Amine Nucleophiles | Reagents & Conditions | Role | | :--- | :--- | :--- | | 1. This compound, anisole, mCPBA, CF3SO3H, MeCN, 0–25 °C, 24 h | In-situ formation of the hypervalent iodine reagent | | 2. Amine, Cs2CO3, 50 °C, 24 h | Nucleophilic attack by the amine |

Table 2: 2,2-Difluoroethylation of Amine Nucleophiles

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzyl-2,2-difluoroethan-1-amine | 75 |

| Morpholine | 4-(2,2-Difluoroethyl)morpholine | 68 |

Reaction with Thiol Nucleophiles

The 2,2-difluoroethylation of thiol nucleophiles using this compound also proceeds efficiently through the formation of a hypervalent iodine intermediate. researchgate.net The optimized conditions involve the oxidation of this compound with mCPBA in the presence of trifluoromethanesulfonic acid and anisole, followed by reaction with the thiol and a base like cesium carbonate. This method has been successfully applied to a range of aromatic and aliphatic thiols.

Reaction Conditions for Thiol Nucleophiles | Reagents & Conditions | Role | | :--- | :--- | :--- | | 1. This compound, anisole, mCPBA, CF3SO3H, MeCN, 0–25 °C, 12 h | Generation of the electrophilic difluoroethylating agent | | 2. Thiol, Cs2CO3, 50 °C, 12 h | Nucleophilic substitution by the thiol |

Table 3: 2,2-Difluoroethylation of Thiol Nucleophiles

| Nucleophile | Product | Yield (%) |

|---|---|---|

| 4-(Trifluoromethyl)benzenethiol | 1-((2,2-Difluoroethyl)thio)-4-(trifluoromethyl)benzene | 71 |

| Thiophenol | (2,2-Difluoroethyl)(phenyl)sulfane | 65 |

Synthesis of Difluoroethylated Carbo- and Heterocyclic Compounds

While direct, comprehensive studies on the use of this compound for the synthesis of a wide variety of difluoroethylated carbocyclic and heterocyclic compounds are not extensively documented, its utility as a precursor for building blocks in such syntheses is evident. For instance, related compounds like 1,1-difluoro-2-(bromo, azido)ethyl-substituted β-alkoxyenones have been utilized as versatile synthons. bioorganica.com.ua These can be prepared from precursors derived from reactions involving difluoro-iodo intermediates and subsequently cyclized with various binucleophiles to form heterocycles like pyrazoles, isoxazoles, and pyrimidinones. bioorganica.com.ua This suggests a potential pathway where this compound could be transformed into similar reactive intermediates for heterocyclic synthesis.

Furthermore, photoredox-catalyzed reactions involving fluoroalkyl iodides, including congeners of this compound, have been shown to facilitate the difunctionalization of alkenes, leading to the formation of carbo- and heterocyclic structures. researchgate.net These reactions often proceed via radical mechanisms, where the fluoroalkyl radical adds to a double bond, followed by cyclization or further functionalization. This modern synthetic approach opens avenues for the use of this compound in the construction of complex cyclic systems under mild conditions.

Role in Transition-Metal Catalyzed Transformations

This compound and structurally similar fluoroalkyl iodides are valuable reagents in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal centers, such as palladium, copper, and nickel, initiating catalytic cycles for the formation of new carbon-carbon and carbon-heteroatom bonds.

While specific examples detailing the extensive use of this compound in a broad range of named cross-coupling reactions are not abundantly available in the reviewed literature, the general reactivity patterns of fluoroalkyl iodides provide a strong indication of its potential. For instance, copper-mediated cross-coupling reactions of iododifluoroacetamides with aryl and alkenyl iodides have been systematically investigated, demonstrating the feasibility of forming C(sp2)-C(sp3) bonds. cas.cn These reactions can be controlled to favor cross-coupling, intramolecular cyclization, or homocoupling products by tuning the reaction conditions and substrate structure. cas.cn

Palladium-catalyzed cross-coupling reactions are another area where this compound could be employed. Palladium catalysts are well-known to activate carbon-iodine bonds for reactions like Suzuki, Stille, and Negishi couplings. Although direct examples with this compound are not detailed in the provided context, the principles of these reactions support its potential as a coupling partner.

Furthermore, the development of photoredox catalysis has expanded the scope of transition-metal-catalyzed reactions. Dual photoredox and copper catalysis has been utilized for the 1,4-difunctionalization of 1,3-enynes with difluoroalkylating reagents, leading to the formation of difluoroalkylated allenes. tue.nl This illustrates a modern approach where this compound could serve as a precursor to the 2,2-difluoroethyl radical, which then engages in transition-metal-mediated bond-forming events.

Cross-Coupling Reactions

While direct cross-coupling reactions involving this compound are not extensively documented in readily available literature, its analogues and derivatives are widely used in such transformations. The carbon-iodine bond is a suitable handle for palladium-catalyzed and copper-promoted cross-coupling reactions. nih.gov For instance, related fluoroalkyl iodides can be coupled with various partners like aryl iodides. An efficient copper-promoted reductive coupling of aryl iodides with the similar compound 1,1,1-trifluoro-2-iodoethane (B141898) has been developed, which proceeds in good yields under mild conditions and tolerates a wide range of functional groups including nitro, formyl, ester, and carbonyl groups. nih.gov

The general principle of these reactions involves the oxidative addition of the fluoroalkyl iodide to a low-valent metal catalyst (e.g., Pd(0) or Cu(I)), followed by transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling) and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The reactivity of the C-I bond in compounds like this compound makes it a prime candidate for these types of transformations, enabling the synthesis of 1,1-difluoroethyl-substituted aromatic and aliphatic compounds.

| Substrate (Example) | Coupling Partner | Catalyst System (Typical) | Product Type |

| Aryl Iodide | 1,1,1-Trifluoro-2-iodoethane | Copper | Aryl-trifluoroethane |

| Alkenylboronic Acid | 2,2-Difluoro-1-iodoethenyl tosylate | Palladium(II) Acetate (B1210297) | 1,1-Difluoroalkene |

| Arylboronic Acid | 2,2-Difluoro-1-iodoethenyl tosylate | Palladium(II) Acetate | 1,1-Diaryl-2,2-difluoroethene |

This table illustrates typical cross-coupling reactions involving similar fluoroalkyl iodides, demonstrating the potential synthetic pathways for this compound.

Other Catalytic Processes

Beyond traditional cross-coupling, this compound and its analogs are valuable reagents in other catalytic processes, particularly those involving radical intermediates.

Atom Transfer Radical Addition (ATRA)

The carbon-iodine bond can be homolytically cleaved using light (photoredox catalysis) or a transition metal catalyst to generate a 2,2-difluoroethyl radical. researchgate.net This radical can then add across the double bond of an alkene. researchgate.net The resulting radical intermediate captures the iodine atom from another molecule of this compound, propagating a radical chain reaction and forming a new carbon-carbon bond and a carbon-iodine bond. researchgate.net This process, known as Atom Transfer Radical Addition (ATRA), is a powerful method for the difunctionalization of alkenes. researchgate.net

Visible-light-induced photoredox catalysis is a particularly mild and efficient way to initiate these reactions. researchgate.netrsc.org For example, reactions of the related 1,1,1-trifluoro-2-iodoethane with alkylalkenes in the presence of a catalytic amount of an iridium complex (fac-Ir(ppy)₃) under visible light irradiation can introduce a trifluoroethyl group and an iodine atom across the double bond. researchgate.net Similar reactivity is expected for this compound.

| Reaction Type | Substrate | Catalyst/Initiator (Example) | Key Intermediate | Product Class |

| ATRA | Alkene | fac-Ir(ppy)₃ / Visible Light | 2,2-Difluoroethyl radical | 1,3-Difluoro-1-iodoalkanes |

| Radical Cyclization | Diene | Photocatalyst / Visible Light | 2,2-Difluoroethyl radical | Difluoroethyl-substituted cyclic compounds |

This table summarizes other catalytic processes where this compound can act as a key reagent.

These catalytic methods highlight the versatility of this compound as a source of the difluoroethyl radical, enabling the construction of complex fluorinated molecules under mild reaction conditions. rsc.org The development of such catalytic systems is crucial for advancing the synthesis of novel agrochemicals, materials, and pharmaceuticals.

Theoretical and Computational Studies on 1,1 Difluoro 2 Iodoethane

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding of 1,1-difluoro-2-iodoethane, including investigations into its electron density distribution, molecular orbital interactions, and Natural Bond Orbital (NBO) analysis, has not been specifically reported in the reviewed literature. Such studies would be crucial in understanding the influence of the geminal fluorine atoms and the iodine atom on the molecule's stability, charge distribution, and the nature of its covalent bonds.

Mechanistic Elucidation through Computational Chemistry

Detailed computational studies elucidating the reaction mechanisms involving this compound are currently unavailable. This includes a lack of research in the following key areas:

Reaction Pathway Modeling

No computational models detailing the pathways for reactions where this compound acts as a reactant or precursor have been published. Such modeling is essential for understanding the step-by-step transformation of the molecule during a chemical reaction.

Transition State Analysis

Similarly, there is a void in the literature regarding the computational analysis of transition states for reactions involving this compound. Identifying and characterizing transition state structures are fundamental to determining reaction kinetics and understanding the energetic barriers of chemical processes.

Prediction of Reactivity and Selectivity

Computational predictions regarding the reactivity and selectivity of this compound are not available. Theoretical studies are instrumental in identifying potential sites for electrophilic and nucleophilic attack, predicting the regioselectivity and stereoselectivity of its reactions, and quantifying its reactivity through calculated descriptors. The absence of this data limits the predictive understanding of its chemical behavior.

Conformational Analysis and Intermolecular Interactions

While conformational analyses of related dihaloethanes have been conducted, a specific and detailed computational study on the conformational isomers of this compound, including its potential energy surface, is not documented. Furthermore, there is a lack of research into the non-covalent interactions of this molecule. Given the presence of a highly polarizable iodine atom, studies on its capacity for halogen bonding and other intermolecular forces would be of significant interest to the scientific community. Research on similar molecules, such as difluoroiodomethane, has highlighted the importance of such interactions, suggesting that this compound could also exhibit interesting and potentially useful intermolecular behaviors.

Future Directions and Emerging Research Avenues for 1,1 Difluoro 2 Iodoethane

Unexplored Reactivity and Transformation Pathways

The reactivity of 1,1-difluoro-2-iodoethane is largely centered around the C-I bond, which is susceptible to cleavage, and to a lesser extent, the C-H bonds. However, a significant frontier lies in the exploration of novel transformations that can harness the unique electronic properties conferred by the geminal fluorine atoms.

One promising area is the investigation of radical-mediated reactions . While the generation of a 2,2-difluoroethyl radical from this compound is known, its application in complex cascade reactions remains an area ripe for discovery. Future research could focus on developing intramolecular radical cyclizations initiated by the 2,2-difluoroethyl radical, leading to the synthesis of novel fluorinated heterocyclic scaffolds. Furthermore, the exploration of dual C-I and C-H bond functionalization in a single transformation represents a significant challenge and a potential breakthrough.

Another avenue for exploration is the activation of the C-F bond . Although C-F bonds are notoriously strong and unreactive, recent advances in catalysis have shown that their selective activation is achievable. Investigating conditions under which one of the C-F bonds in this compound could be selectively cleaved and functionalized would open up unprecedented synthetic possibilities, allowing for the creation of monofluorinated and trifunctionalized ethane (B1197151) derivatives.

Finally, the generation and trapping of novel reactive intermediates derived from this compound is a key area of interest. For instance, the formation of a fluorinated carbene or a vinylidene fluoride (B91410) precursor under specific reaction conditions could lead to novel cycloaddition and insertion reactions, expanding the synthetic utility of this compound beyond its current scope.

Development of Novel Catalytic Systems for its Utilization

The full potential of this compound can only be realized through the development of sophisticated catalytic systems that can precisely control its reactivity. While traditional radical initiators have been used, the future lies in the application of more refined catalytic methods.

Photoredox catalysis stands out as a particularly promising approach. researchgate.net The use of visible light in conjunction with photosensitizers, such as iridium and ruthenium complexes or even organic dyes, can enable the generation of the 2,2-difluoroethyl radical under exceptionally mild conditions. researchgate.net Future research will likely focus on developing more efficient and sustainable photocatalysts, including earth-abundant metal-based and metal-free organic catalysts, to drive these transformations. The exploration of dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., transition metal catalysis), could unlock novel cross-coupling and difunctionalization reactions.

Transition metal catalysis also holds significant promise. While palladium- and copper-catalyzed cross-coupling reactions are established methods in organic synthesis, their application to this compound, particularly for the formation of C-C and C-heteroatom bonds, is an area that warrants deeper investigation. The development of novel ligand systems that can facilitate the oxidative addition of the C-I bond to the metal center and prevent catalyst deactivation will be crucial. Furthermore, exploring the use of other transition metals, such as nickel, iron, and cobalt, could lead to the discovery of new and more cost-effective catalytic systems for the utilization of this compound.

Below is a table summarizing potential catalytic systems for the transformation of this compound.

| Catalytic System | Potential Transformation | Advantages |

| Photoredox Catalysis | Radical addition, Cyclization, Cross-coupling | Mild reaction conditions, High functional group tolerance, Sustainable energy source |

| Transition Metal Catalysis | Cross-coupling (C-C, C-N, C-O, C-S bond formation) | High efficiency and selectivity, Broad substrate scope |

| Dual Catalysis | Difunctionalization, Cascade reactions | Access to complex molecular architectures in a single step |

Integration into Sustainable and Automated Synthetic Platforms

The increasing demand for efficiency, safety, and sustainability in chemical synthesis is driving the adoption of advanced manufacturing technologies. The integration of this compound into these modern synthetic platforms is a key future direction.

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless multi-step synthesis. The use of this compound in flow reactors could enable the safe and efficient generation and in-situ utilization of the highly reactive 2,2-difluoroethyl radical. This would allow for reactions to be performed at higher temperatures and pressures than are feasible in batch, potentially leading to increased reaction rates and yields.

Automated synthesis platforms , which combine robotics with high-throughput screening, are revolutionizing the discovery of new molecules and the optimization of reaction conditions. The use of this compound as a building block in these automated systems would enable the rapid synthesis of large libraries of difluoroethyl-containing compounds. This would be particularly valuable in the early stages of drug discovery and materials science, where the rapid exploration of chemical space is essential. The development of robust and reliable protocols for the handling and reaction of this compound in these automated systems will be a key area of research. For instance, the automated synthesis of radiolabeled compounds, such as 1-[18F]fluoro-2-iodoethane, for applications in positron emission tomography (PET) is an area of active development. htct.com.br

Exploration of New Synthetic Targets and Broadened Applications

The unique properties conferred by the difluoroethyl moiety, such as increased metabolic stability, lipophilicity, and binding affinity, make it a highly desirable functional group in a variety of applications. The future will see the use of this compound to access a wider range of valuable synthetic targets.

In medicinal chemistry , the introduction of a difluoroethyl group can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. Future research will focus on the use of this compound to synthesize novel bioactive molecules, including enzyme inhibitors, receptor agonists and antagonists, and probes for chemical biology. The development of efficient methods for the late-stage difluoroethylation of complex drug-like molecules using this compound will be a particularly important goal.

In agrochemicals , the presence of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. The exploration of this compound as a building block for the synthesis of new agrochemicals with improved environmental profiles is a promising research avenue.

In materials science , the incorporation of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and hydrophobicity. nih.gov The use of this compound in the synthesis of novel fluorinated monomers and polymers could lead to the development of advanced materials with applications in electronics, aerospace, and energy. nih.gov20.210.105 For example, the synthesis of novel fluoroelastomers and fluoropolymers with tailored properties is an area of ongoing interest. 20.210.105

The table below provides a non-exhaustive list of potential new synthetic targets that could be accessed from this compound.

| Application Area | Potential Synthetic Targets | Desired Properties |

| Medicinal Chemistry | Difluoroethylated heterocycles, Peptidomimetics, Bioisosteres of common functional groups | Enhanced metabolic stability, Increased lipophilicity, Improved binding affinity |

| Agrochemicals | Novel insecticides, Herbicides, Fungicides | Increased potency, Improved selectivity, Favorable environmental profile |

| Materials Science | Fluorinated monomers for specialty polymers, Liquid crystals, Functional dyes | High thermal stability, Chemical resistance, Unique optical and electronic properties |

Q & A

Q. What are the standard methods for synthesizing 1,1-difluoro-2-iodoethane, and what intermediates are critical in its preparation?

Synthesis typically involves halogen exchange or elimination reactions. For example, zinc-promoted 1,2-elimination of 3,3-difluoro-2-iodoallylic acetates, derived from aldehydes or ketones reacting with 1-iodo-2,2-difluorovinyllithium (generated from 1,1,1-trifluoro-2-iodoethane), yields 1,1-difluoroallenes as intermediates . Key intermediates like 1-iodo-2,2-difluorovinyllithium are critical for regioselectivity and yield optimization.

Q. How can the molecular structure of this compound be experimentally validated?

Techniques include:

Q. What thermodynamic properties are essential for characterizing this compound?

Key data include:

Advanced Research Questions

Q. How do adjacent fluorine substituents influence the reactivity of the C-I bond in nucleophilic substitution reactions?

Fluorine’s electron-withdrawing effect increases bond strength between carbon and iodine. Kinetic studies show that 1,1,1-trifluoro-2-iodoethane reacts 17,450 times slower with sodium phenoxide than iodoethane, attributed to reduced leaving-group ability . Computational modeling (e.g., DFT) can quantify substituent effects on transition-state stabilization.

Q. What contradictions exist in reported thermodynamic data for halogenated ethanes, and how can they be resolved?

Discrepancies in Δ values for analogs (e.g., 1,1-difluoroethane vs. 1-bromo-1,1-difluoroethane) arise from differing experimental methods (calorimetry vs. gas-phase ion energetics). Cross-validation using high-level ab initio calculations (e.g., G4 theory) and systematic error analysis in literature datasets are recommended .

Q. What strategies optimize regioselectivity in elimination reactions involving this compound derivatives?

Q. How can computational methods predict reaction pathways for iodine abstraction in fluorinated ethanes?

Density Functional Theory (DFT) models:

- Calculate activation barriers for iodine dissociation.

- Simulate transition states (e.g., for photodissociation at 248 nm) .

- Validate against experimental kinetics (e.g., rate constants from Hine and Ghirardelli ).

Methodological Guidelines

Q. How should researchers handle discrepancies in nomenclature for complex halogenated ethanes?

Follow IUPAC rules: Prioritize substituents by alphabetical order and assign lowest locants. Example:

Q. What analytical techniques are recommended for detecting trace impurities in synthesized this compound?

- GC-MS : Identifies isomers (e.g., CFICHBr) at ≥1% impurity levels .

- NMR : Detects residual solvents or byproducts (e.g., CFBrCHBr) .

Data Contradiction Analysis

Q. Why do reported reaction enthalpies for halogen exchange vary across studies?

Variations stem from:

- Experimental conditions : Gas-phase vs. solution-phase measurements.

- Isomer interference : Impurities in starting materials (e.g., 3% isomer in CFBrCHI samples) .

Standardize protocols using purified reagents and controlled environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.